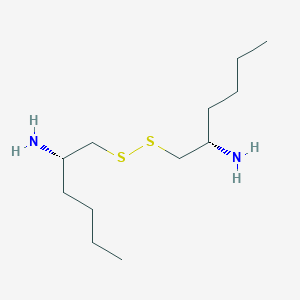
1-(2-Aminohexyldisulfanyl)hexan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.
Mécanisme D'action
The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.
Effets Biochimiques Et Physiologiques
SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.
Méthodes De Synthèse
SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.
Propriétés
Numéro CAS |
141364-75-2 |
|---|---|
Nom du produit |
1-(2-Aminohexyldisulfanyl)hexan-2-amine |
Formule moléculaire |
C12H28N2S2 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine |
InChI |
InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
RZBYAJLLZSNUFB-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[C@@H](CSSC[C@H](CCCC)N)N |
SMILES |
CCCCC(CSSCC(CCCC)N)N |
SMILES canonique |
CCCCC(CSSCC(CCCC)N)N |
Synonymes |
BAHDS bis(2-aminohexyl)disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



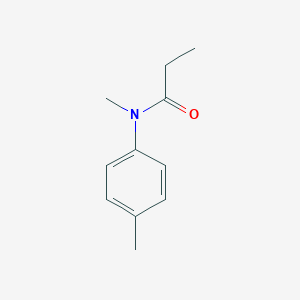

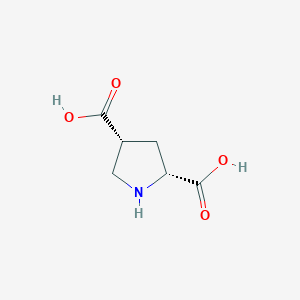
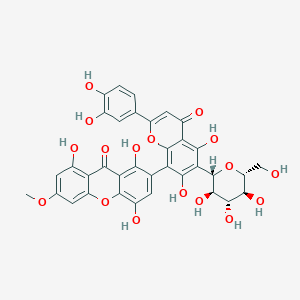
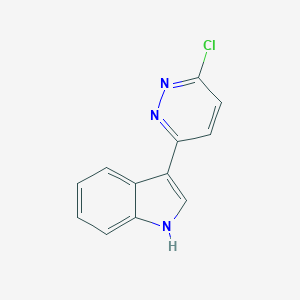


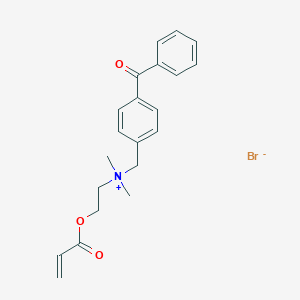

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)